molecular formula C15H15N3O2S B4612988 N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B4612988
M. Wt: 301.4 g/mol
InChI Key: UJJGLGUEBHRHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butyl group at the 5-position and a benzofuran-2-carboxamide moiety at the 2-position. The thiadiazole ring contributes sulfur-based electronic characteristics, while the benzofuran moiety introduces aromaticity and planar rigidity. This structural combination makes the compound a candidate for pharmacological exploration, particularly in antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-3-8-13-17-18-15(21-13)16-14(19)12-9-10-6-4-5-7-11(10)20-12/h4-7,9H,2-3,8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJGLGUEBHRHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 1-benzofuran-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced forms of the thiadiazole moiety.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

The compound demonstrates significant cytotoxic properties against various cancer cell lines. Research has shown that derivatives of 1,3,4-thiadiazole, including those similar to N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide, exhibit potent anticancer activity. For instance:

  • Cytotoxicity Testing : Studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.28 μg/mL to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
  • Mechanism of Action : The binding interactions with tubulin have been investigated using docking studies, revealing that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiadiazole derivatives have been noted for their efficacy against various bacterial strains. Research indicates that modifications in the thiadiazole ring can enhance antimicrobial potency, making this compound a candidate for further exploration in antibiotic development.

Pesticidal Activity

Thiadiazole derivatives are known for their pesticidal properties. This compound may be effective as a pesticide due to its ability to disrupt biological processes in pests:

  • Insecticidal Activity : Preliminary studies suggest that compounds with a similar structure can act as insecticides by interfering with the nervous system of insects .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Assessment A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines and found significant inhibition rates with IC50 values as low as 0.28 μg/mL against MCF-7 cells .
Docking Studies Molecular docking studies revealed that the compound forms critical hydrogen bonds with tubulin, suggesting a mechanism for its anticancer activity .
Antimicrobial Testing Research on similar thiadiazole compounds indicated promising results against Gram-positive and Gram-negative bacteria, warranting further investigation into this compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

  • N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide ():

    • Structural Differences : Replaces the thiadiazole ring with a thiazole (sulfur and nitrogen vs. sulfur, two nitrogens).
    • Functional Impact : Thiazoles are less electron-deficient than thiadiazoles, reducing electrophilic reactivity. The benzyl group may enhance π-π stacking but reduce solubility compared to the butyl group.
    • Bioactivity : Demonstrated pesticidal activity, suggesting thiazole derivatives may favor agrochemical applications over therapeutic ones .
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (): Substituent Variation: Ethyl vs. butyl on the thiadiazole. Ethyl derivatives may exhibit faster metabolic clearance .

Oxadiazole Analogues

  • 5-ethyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methyl-1-benzofuran-2-carboxamide ():
    • Core Heterocycle : Oxadiazole (oxygen and nitrogen) vs. thiadiazole (sulfur and nitrogen).
    • Electronic Effects : Oxadiazoles are more electronegative, altering binding interactions with targets like enzymes. This derivative showed reduced antimicrobial activity compared to thiadiazole analogues, highlighting sulfur’s role in redox interactions .

Sulfonyl and Sulfamoyl Derivatives

  • N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide ():

    • Functional Group : Sulfonyl group increases polarity and hydrogen-bonding capacity.
    • Bioactivity : Sulfonyl derivatives exhibit enhanced anti-inflammatory activity but lower metabolic stability than carboxamide-containing compounds like the target molecule .
  • N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (): Structural Features: Combines sulfamoyl and thioether groups. Uniqueness: The dimethylsulfamoyl group enhances solubility but may reduce CNS penetration compared to the butyl-benzofuran structure .

Benzofuran-Thiadiazole Hybrids

  • Applications: Demonstrated anticancer activity via kinase inhibition, suggesting the target compound’s benzofuran-thiadiazole scaffold could be optimized for oncology .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Highlights Reference
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide 1,3,4-Thiadiazole + Benzofuran Butyl, Benzofuran-2-carboxamide Potential antimicrobial/anticancer
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide Thiazole + Benzofuran Benzyl, Dimethyl Pesticidal activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide 1,3,4-Thiadiazole + Benzofuran Ethyl, Methyl Anti-inflammatory
5-ethyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methyl-1-benzofuran-2-carboxamide Oxadiazole + Benzofuran Ethyl, Methyl Reduced antimicrobial activity
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide 1,3,4-Thiadiazole + Furan Fluorobenzyl sulfonyl Anti-inflammatory

Key Research Findings

  • Synthetic Routes : The target compound is synthesized via nucleophilic acyl substitution between 5-butyl-1,3,4-thiadiazol-2-amine and benzofuran-2-carbonyl chloride, optimized for high yield (>80%) under inert conditions .
  • Bioactivity Trends : Thiadiazole derivatives with alkyl chains (e.g., butyl) show improved logP values (~3.5), correlating with enhanced cellular uptake in cancer models .
  • Mechanistic Insights : Benzofuran-thiadiazole hybrids inhibit topoisomerase II and cyclooxygenase-2 (COX-2), suggesting dual mechanisms in anticancer and anti-inflammatory applications .

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities, supported by relevant data and case studies.

Chemical Structure

The compound features a thiadiazole ring fused with a benzofuran moiety, which is significant in enhancing its biological properties. The structural formula can be represented as follows:

N 5 butyl 1 3 4 thiadiazol 2 yl 1 benzofuran 2 carboxamide\text{N 5 butyl 1 3 4 thiadiazol 2 yl 1 benzofuran 2 carboxamide}

Biological Activity Overview

This compound exhibits a range of biological activities:

1. Anticancer Activity

Several studies have reported its potent anticancer effects against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
MCF-7 (Breast Cancer)4.27
A549 (Lung Carcinoma)0.52
HePG-2 (Hepatocellular Carcinoma)2.58

The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

2. Antimicrobial Activity

The compound has shown promising results against various microbial strains:

Microbial Strain Activity Reference
Staphylococcus aureus (MRSA)Effective
Escherichia coliModerate
Candida albicansInhibitory

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Research indicates that the compound may exert its anticancer effects through several mechanisms:

  • Inhibition of Protein Kinases : It has been observed to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells while sparing normal cells.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the thiadiazole structure. These derivatives were tested for their cytotoxicity against multiple cancer cell lines, demonstrating varying degrees of efficacy. For instance:

  • A derivative with an IC50 value of 8.1 µg/mL was found to be comparable to doxorubicin, a standard chemotherapy drug .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.